molecular formula C14H13NO4S2 B2528354 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1286721-14-9

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2528354
CAS No.: 1286721-14-9
M. Wt: 323.38
InChI Key: KDUNUIGLZRYIFI-UHFFFAOYSA-N
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Description

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-methoxyphenyl group and the thiazole ring contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with thioacetic acid to form the intermediate 2-(4-methoxyphenyl)-2-oxoethyl thioacetate This intermediate then undergoes cyclization with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole: Used in the development of anticancer and anti-tubercular agents.

    Thiazolidinedione: Utilized in the treatment of diabetes due to its insulin-sensitizing effects.

Uniqueness

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is unique due to the presence of the 4-methoxyphenyl group, which can enhance its biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields.

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUNUIGLZRYIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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